molecular formula C18H15N3O4S B2793775 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide CAS No. 868376-63-0

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide

Cat. No.: B2793775
CAS No.: 868376-63-0
M. Wt: 369.4
InChI Key: JDAKIPVXXVSUDL-HNENSFHCSA-N
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Description

This compound is a derivative of benzo[d]thiazol-2(3H)-one . It has an allyl group, a methoxy group, and a nitrobenzamide group attached to the thiazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the thiazole ring. The electron-deficient nature of the thiazole ring would enable efficient intermolecular π–π overlap .

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their in vitro cytotoxic activity against human cancer cell lines such as mcf-7 and hela . Therefore, it’s plausible that this compound may also target similar cell lines or proteins within these cells.

Biochemical Pathways

Similar compounds have shown to exhibit cytotoxic and antibacterial activities , suggesting that they may interfere with the biochemical pathways involved in cell proliferation and bacterial growth.

Pharmacokinetics

The compound’s molecular weight (30120 ) suggests that it may have good oral bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Similar compounds have shown good cytotoxicity against tested cell lines , suggesting that this compound may also exhibit cytotoxic effects.

Properties

IUPAC Name

N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-3-11-20-16-14(25-2)9-6-10-15(16)26-18(20)19-17(22)12-7-4-5-8-13(12)21(23)24/h3-10H,1,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAKIPVXXVSUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CC=C3[N+](=O)[O-])N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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